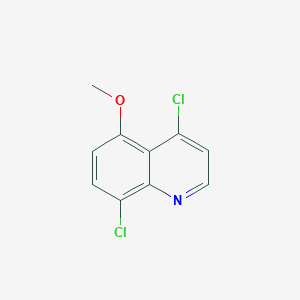

4,8-Dichloro-5-methoxyquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. britannica.com Its inherent structural features and the versatility with which it can be modified have led to its esteemed status in scientific research.

Concept of Quinoline as a Privileged Structure

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. tandfonline.comnih.gov The quinoline nucleus is a prime example of such a scaffold. tandfonline.comnih.govbenthamdirect.com Its prevalence in numerous bioactive compounds, both natural and synthetic, underscores its "druggability" and its capacity for structural optimization through established synthetic pathways. tandfonline.comnih.govresearchgate.net This makes the quinoline moiety an easily accessible and well-understood foundation for the design of new and effective molecules. tandfonline.comnih.gov

Broad Spectrum of Pharmacological Responses Associated with Quinoline Derivatives

The versatility of the quinoline scaffold is evident in the extensive array of pharmacological activities exhibited by its derivatives. benthamdirect.comnih.govnih.gov These compounds have been instrumental in the development of drugs for a multitude of diseases. nih.govnih.govrsc.org The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of its biological effects. orientjchem.org

Some of the key pharmacological activities associated with quinoline derivatives include:

Anticancer: Quinoline-based compounds are prominent in cancer therapy, with some acting as topoisomerase and kinase inhibitors. tandfonline.comnih.govtandfonline.com

Antimalarial: The quinoline core is found in well-known antimalarial drugs like chloroquine (B1663885) and quinine. britannica.comrsc.orgnumberanalytics.com

Antimicrobial: Derivatives of quinoline have shown significant antibacterial and antifungal properties. researchgate.netnih.govnih.gov

Anti-inflammatory: Certain quinoline derivatives have been developed as potent anti-inflammatory agents. nih.govtandfonline.comnih.gov

Antiviral: The quinoline scaffold has been explored for the development of antiviral agents. tandfonline.com

Other Activities: The pharmacological profile of quinoline derivatives also extends to anticonvulsant, cardiovascular, and anti-Alzheimer's properties. nih.govnih.govbenthamscience.com

Relevance in Materials Science and Agrochemical Research

Beyond its medicinal applications, the quinoline scaffold is a valuable building block in materials science and agrochemical research. numberanalytics.com Its unique electronic and structural properties make it suitable for a range of applications.

In materials science , quinoline derivatives are utilized in the synthesis of:

Conjugated polymers: These materials have potential applications in optoelectronics and photovoltaics. numberanalytics.com

Metal-organic frameworks (MOFs): These have potential uses in gas storage and separation. numberanalytics.com

Catalysts: Quinoline-based compounds can act as catalysts in various chemical reactions. numberanalytics.comdigitellinc.com

In agrochemical research , quinoline derivatives have shown promise as:

Pesticides and Herbicides: The quinoline structure is being explored for the development of new and effective pesticides and herbicides. colab.wsnih.govnih.govresearchgate.netacs.org Oxidation of quinoline can produce quinolinic acid, a precursor to an herbicide. wikipedia.org

Fungicides: The development of quinoline-based fungicides is an active area of research. nih.govacs.org

Research Context of Dichloro-Methoxyquinoline Derivatives

Importance of Positional Isomerism and Functional Group Impact on Reactivity and Bioactivity

This, in turn, influences how the molecule interacts with biological targets or participates in chemical reactions. For instance, the position of a methoxy (B1213986) group has been shown to influence the antibacterial activity of quinoline derivatives. nih.gov Similarly, the differentiation of positional isomers is a critical task in analytical chemistry to ensure the correct identification of compounds, as isomers can have vastly different biological effects. nih.govresearchgate.net

The reactivity of the quinoline ring itself is also affected by its substituents. The benzene part of the molecule is typically more reactive towards electrophilic substitution, while the pyridine part is more susceptible to nucleophilic attack. The presence of electron-withdrawing groups like chlorine and electron-donating groups like methoxy can further direct incoming reagents to specific positions on the ring system. imperial.ac.uk

Current Research Trajectories and Challenges in 4,8-Dichloro-5-methoxyquinoline Synthesis and Application

The synthesis of specifically substituted quinolines like this compound presents unique challenges. Achieving the desired regioselectivity, meaning the placement of the chloro and methoxy groups at the C4, C8, and C5 positions respectively, often requires multi-step synthetic routes. google.comgoogle.com Researchers are continuously working to develop more efficient and "green" synthetic methods for quinoline derivatives. researchgate.net

The research into the applications of this compound is still an emerging field. While the broader class of dichloro- and methoxy-substituted quinolines has been investigated for various biological activities, including as substrates for enzymes like DT-diaphorase, specific data on the 4,8-dichloro-5-methoxy isomer is limited in publicly accessible research. mdpi.com Further investigation is needed to fully elucidate the chemical properties and potential biological activities of this specific compound. The synthesis of related compounds like 4,8-dichloro-5-methoxy-2-methylquinoline (B597777) suggests that this substitution pattern is of interest to the scientific community. biosynth.comchemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

4,8-dichloro-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFNOPKTYVFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=NC2=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491469 | |

| Record name | 4,8-Dichloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-44-6 | |

| Record name | 4,8-Dichloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4,8 Dichloro 5 Methoxyquinoline and Its Derivatives

Classical and Named Reactions in Quinoline (B57606) Synthesis

The construction of the quinoline ring system can be achieved through various convergent strategies, each with its own set of advantages and substrate scope. The following sections explore how these venerable reactions can be conceptually applied to the synthesis of 4,8-dichloro-5-methoxyquinoline, a molecule of interest in medicinal and materials chemistry.

Friedländer Synthesis and its Variants

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. eurekaselect.comnih.govorganic-chemistry.orgmdpi.com The reaction is typically catalyzed by either an acid or a base. nih.govmdpi.com

For the specific synthesis of this compound, the Friedländer approach would necessitate the reaction of 2-amino-3,5-dichlorobenzaldehyde (B1290416) with a suitable two-carbon component that can provide the C2 and C3 atoms of the quinoline ring. A plausible pathway would involve the condensation with a compound like ethyl acetoacetate, followed by chlorination and decarboxylation.

A significant advantage of the Friedländer synthesis is its generality and the ability to produce a wide range of poly-substituted quinolines. nih.gov Various catalysts, including metal triflates and solid-supported reagents, have been employed to improve reaction efficiency and yields under milder conditions. nih.gov

Table 1: Hypothetical Friedländer Synthesis of a this compound Precursor

| Reactant 1 | Reactant 2 | Product |

| 2-amino-3,5-dichloro-6-methoxybenzaldehyde | Ethyl acetoacetate | Ethyl 8-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. mdpi.compreprints.orgwikipedia.org The resulting carboxylic acid can then be decarboxylated to yield the corresponding quinoline.

To apply this method for the synthesis of this compound, one would theoretically start with a substituted isatin. Specifically, an isatin bearing the necessary chloro and methoxy (B1213986) substituents on the benzene (B151609) ring would be required. This substituted isatin would then be reacted with a suitable carbonyl compound, such as an aldehyde or ketone, to form the desired quinoline-4-carboxylic acid precursor. Subsequent chlorination at the 4-position and decarboxylation would lead to the target molecule. The reaction of isatin with a base, such as potassium hydroxide, initially leads to the formation of a keto-acid intermediate which then reacts with the carbonyl compound. preprints.org

Table 2: Conceptual Pfitzinger Reaction for a this compound Precursor

| Isatin Derivative | Carbonyl Compound | Intermediate Product |

| 5-Chloro-7-methoxyisatin | Acetaldehyde | 8-Chloro-5-methoxyquinoline-4-carboxylic acid |

Povarov Reaction and Multicomponent Cyclizations

The Povarov reaction is a powerful multicomponent reaction that typically involves the [4+2] cycloaddition of an in-situ generated N-arylimine with an electron-rich alkene to form tetrahydroquinolines. eurekaselect.combeilstein-journals.orgnih.govresearchgate.netsci-rad.com These tetrahydroquinolines can then be oxidized to the corresponding quinolines. beilstein-journals.org

For the synthesis of a this compound derivative, a plausible Povarov reaction would involve the condensation of 2,4-dichloro-5-methoxyaniline (B1301479) with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) to form the imine intermediate. This imine would then react with an electron-rich alkene, such as ethyl vinyl ether. The resulting tetrahydroquinoline could then be oxidized to the aromatic quinoline. The choice of catalyst, often a Lewis acid, is crucial for the success of the Povarov reaction. eurekaselect.comsci-rad.com

Table 3: Postulated Povarov Reaction Sequence for a Substituted Quinoline

| Aniline (B41778) Derivative | Aldehyde | Alkene | Tetrahydroquinoline Intermediate |

| 2,4-Dichloro-5-methoxyaniline | Formaldehyde | Ethyl vinyl ether | 4,8-Dichloro-5-methoxy-1,2,3,4-tetrahydroquinoline |

Skraup Synthesis

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. organic-chemistry.orgjptcp.compharmaguideline.com It involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. organic-chemistry.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation. pharmaguideline.com

To synthesize a derivative of this compound via the Skraup method, one would start with the appropriately substituted aniline, 2,4-dichloro-5-methoxyaniline. The reaction conditions are typically harsh, which can be a limitation, but modifications using milder conditions and alternative reagents have been developed.

Table 4: Skraup Synthesis for a Dichloro-methoxy-quinoline

| Aniline Derivative | Reagents | Product |

| 2,4-Dichloro-5-methoxyaniline | Glycerol, H₂SO₄, Nitrobenzene | 5,7-Dichloro-8-methoxyquinoline |

Note: The regioselectivity of the cyclization can be influenced by the substituents on the aniline ring.

Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to produce a quinoline-4-carboxylic acid. jptcp.comnih.govnih.gov This reaction offers an alternative to the Pfitzinger synthesis for accessing these valuable intermediates.

In the context of synthesizing this compound, 2,4-dichloro-5-methoxyaniline would be reacted with an aldehyde and pyruvic acid. The resulting quinoline-4-carboxylic acid could then be subjected to further chemical transformations, such as chlorination and decarboxylation, to arrive at the target compound. The reaction mechanism is thought to involve either an initial aldol (B89426) condensation or the formation of a Schiff base. nih.gov

Table 5: Hypothetical Doebner Reaction for a Quinoline Precursor

| Aniline Derivative | Aldehyde | Acid | Intermediate Product |

| 2,4-Dichloro-5-methoxyaniline | Formaldehyde | Pyruvic acid | 5,7-Dichloro-8-methoxyquinoline-4-carboxylic acid |

Conrad–Limpach–Knorr Synthesis

The Conrad–Limpach–Knorr synthesis involves the condensation of an aniline with a β-ketoester. jptcp.compharmaguideline.comambeed.comwikipedia.orgquimicaorganica.org Depending on the reaction conditions, either a 4-hydroxyquinoline (B1666331) (Conrad-Limpach) or a 2-hydroxyquinoline (B72897) (Knorr) can be obtained. ambeed.com The 4-hydroxyquinolines can be important precursors to 4-chloroquinolines through reaction with reagents like phosphorus oxychloride. nih.gov

A potential route to this compound using this methodology would start with the reaction of 2,4-dichloro-5-methoxyaniline with a β-ketoester such as diethyl malonate or ethyl acetoacetate. wikipedia.org The resulting 4-hydroxyquinoline derivative could then be chlorinated at the 4-position. The Gould-Jacobs reaction is a closely related method that utilizes anilines and diethyl 2-(ethoxymethylene)malonate to produce 4-hydroxyquinoline-3-carboxylates, which can be subsequently hydrolyzed and decarboxylated. nih.gov

Table 6: Conceptual Conrad-Limpach Synthesis for a 4-Hydroxyquinoline Intermediate

| Aniline Derivative | β-Ketoester | Intermediate Product |

| 2,4-Dichloro-5-methoxyaniline | Diethyl malonate | 5,7-Dichloro-4-hydroxy-8-methoxyquinolin-2(1H)-one |

Contemporary Advanced Synthetic Strategies for Quinoline Scaffolds

Modern organic synthesis has witnessed a paradigm shift towards methodologies that offer high efficiency, atom economy, and structural diversity. The synthesis of quinoline derivatives has greatly benefited from these advancements, with multicomponent reactions and transition metal-mediated cyclizations emerging as powerful tools.

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have become a cornerstone of modern heterocyclic chemistry. mdpi.comresearchgate.net These reactions are highly convergent and atom-economical, allowing for the rapid generation of molecular complexity from simple starting materials. Several named MCRs have been successfully employed for the synthesis of a wide array of quinoline scaffolds. researchgate.net

The Povarov reaction is a prominent MCR that typically involves the [4+2] cycloaddition of an in situ-generated N-arylimine with an electron-rich alkene to afford tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines. nih.govnumberanalytics.comresearchgate.netrsc.org The reaction can be performed in a three-component fashion, combining an aniline, an aldehyde, and an alkene. nih.gov Lewis or Brønsted acids are often employed as catalysts to facilitate the reaction. nih.gov

The Gewald reaction , while primarily known for the synthesis of 2-aminothiophenes, can be adapted for the construction of other heterocyclic systems. wikipedia.orgorganic-chemistry.orgarkat-usa.org Although not a direct method for quinoline synthesis, its principles of tandem condensation and cyclization can inspire strategies for quinoline construction.

The Ugi reaction is a versatile MCR that involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a α-acylamino carboxamide. wikipedia.org This reaction has been ingeniously coupled with subsequent cyclization strategies, such as intramolecular Heck reactions, to access complex heterocyclic scaffolds, including quinolines and isoquinolines. acs.org A notable variation involves the replacement of the carboxylic acid component with quinoline N-oxides, leading to the formation of C2-functionalized quinolines. researchgate.net

| Reaction Name | Reactants | Catalyst/Conditions | Product Scope |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis acids (e.g., BF₃·OEt₂), Brønsted acids | Tetrahydroquinolines, Quinolines |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Typically uncatalyzed | α-Acylamino carboxamides (precursors for quinolines) |

Transition Metal-Mediated Cyclizations and Functionalizations

Transition metal catalysis has revolutionized the synthesis of quinolines, offering mild reaction conditions, broad functional group tolerance, and novel bond-forming strategies. researchgate.net Catalysts based on palladium, copper, rhodium, and cobalt have been extensively explored for the construction and functionalization of the quinoline core.

Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds, which are crucial steps in many quinoline syntheses. The Heck reaction , involving the coupling of an aryl halide with an alkene, and the Suzuki-Miyaura coupling , which couples an aryl halide with an organoboron species, have been widely employed. rsc.orgmdpi.com For instance, a palladium-catalyzed one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported. mdpi.com Furthermore, tandem processes combining palladium-catalyzed amidation with aldol condensation have been developed for the synthesis of quinolin-2(1H)-ones. rsc.org

| Catalyst | Reactants | Reaction Type | Product |

| Pd(OAc)₂/PPh₃ | 2-Iodoaniline, α,β-Unsaturated carbonyl compounds | Coupling-cyclization | 3-Substituted quinolin-2(1H)-ones |

| PdCl₂ | o-Aminocinnamonitriles, Arylhydrazines | Denitrogenative cascade | Substituted quinolines |

Copper-based catalysts offer a cost-effective and environmentally friendly alternative to palladium for the synthesis of quinolines. Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes provide a straightforward route to quinoline derivatives. researchgate.net These reactions proceed through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination. researchgate.net Additionally, copper-catalyzed sustainable synthesis of quinolines via the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones has been developed. acs.org A three-component cascade cyclization catalyzed by copper, utilizing diaryliodonium salts, alkynyl sulfides, and nitriles, has also been reported for the synthesis of quinoline-4-thiols. acs.org

| Catalyst | Reactants | Reaction Type | Product |

| Cu(I) salts | Enaminones, 2-Halobenzaldehydes | Domino reaction | Quinoline derivatives |

| Cu(II)-pincer complex | 2-Aminobenzyl alcohols, Ketones | Dehydrogenative coupling | Substituted quinolines |

| Copper salts | Diaryliodonium salts, Alkynyl sulfides, Nitriles | Three-component cascade | Quinoline-4-thiols |

Rhodium catalysts have shown remarkable activity in C-H activation and annulation reactions for the synthesis of heterocyclic compounds. Rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines leads to the formation of 2-aminophenyl enones, which can be cyclized to substituted quinolines under mild conditions. nih.govacs.org This methodology exhibits broad functional group tolerance. nih.govacs.org Furthermore, a one-pot rhodium-catalyzed synthesis of highly substituted quinolines from the cascade reaction of rhodium vinylcarbenoids with aminochalcones has been developed. thieme-connect.com

| Catalyst | Reactants | Reaction Type | Product |

| [Rh(nbd)₂]BF₄/dcpm | Aldehydes, o-Alkynyl anilines | Hydroacylation/Cyclization | Diversely substituted quinolines |

| Rh₂(OAc)₄ | Vinyl diazobenzoate, Aminochalcone | Cascade reaction | Tricyclic quinoline derivatives |

Cobalt, being an earth-abundant and inexpensive metal, has gained significant attention as a catalyst for quinoline synthesis. Cobalt-catalyzed annulation of anilides with internal alkynes provides an efficient route to quinoline scaffolds. rsc.org This transformation is believed to proceed via ortho C-H activation. rsc.org Ligand-free cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles also offer a convenient one-pot synthesis of quinolines under mild conditions. acs.org More recently, phosphine-free cobalt(II) complexes with redox non-innocent ligands have been shown to be effective precatalysts for the synthesis of quinolines via the dehydrogenative oxidation of 2-amino benzyl (B1604629) alcohol and subsequent coupling with a ketone. acs.org

| Catalyst | Reactants | Reaction Type | Product |

| Co(acac)₃ | Anilides, Internal alkynes | Annulation | Quinoline scaffolds |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones/Nitriles | Dehydrogenative cyclization | Substituted quinolines |

| Phosphine-free Co(II) complex | 2-Amino benzyl alcohol, Ketone | Dehydrogenative oxidation/Coupling | Quinoline derivatives |

Manganese-Catalyzed Regioselective Hydroboration

Manganese-catalyzed hydroboration has emerged as a significant method for the regioselective reduction of N-heteroarenes, including quinolines. chinesechemsoc.orgbohrium.com This approach is particularly noteworthy for its ability to control regioselectivity, offering access to either 1,2- or 1,4-hydroboration products based on the ligand design of the manganese catalyst. chinesechemsoc.orgbohrium.com

Mechanistic studies have shown that the 1,2-hydroboration of quinoline is a kinetically favored and reversible process, while the 1,4-hydroboration is under thermodynamic control. chinesechemsoc.orgbohrium.com The use of a 1-methylimidazole-based pincer manganese complex facilitates 1,4-hydroboration by enabling cooperative C–H···N and π···π noncovalent interactions with the quinoline substrate. chinesechemsoc.orgbohrium.com This interaction makes the 1,4-hydroboration kinetically accessible, leading to the thermodynamically favored product. chinesechemsoc.org Conversely, a pyridine-based NNP-pincer manganese catalyst favors the formation of the 1,2-hydroboration product. chinesechemsoc.org

This methodology demonstrates high yields and can achieve a high turnover number, making it a synthetically useful tool. bohrium.com The resulting hydroborated quinolines can be further functionalized, highlighting the synthetic utility of this approach for creating diverse quinoline derivatives. bohrium.com While direct application on this compound is not explicitly documented, the principles of ligand-controlled regioselectivity could be applied to selectively reduce its quinoline core, paving the way for novel derivatives.

Table 1: Ligand-Controlled Regioselective Hydroboration of Quinolines

| Catalyst Type | Predominant Product | Control Type | Key Interaction |

|---|---|---|---|

| 1-methylimidazole-based pincer Mn complex | 1,4-hydroborated quinoline | Thermodynamic | C–H···N and π···π |

C-H Bond Activation and Directed Functionalization

The direct functionalization of quinoline rings through C-H bond activation represents a powerful and atom-economical strategy for synthesizing complex derivatives. mdpi.comrsc.org This approach avoids the need for pre-functionalized substrates, streamlining synthetic pathways. rsc.org For quinolines, C-H functionalization predominantly occurs at the C2, C4, or C8 positions, influenced by the electronic properties of the ring and the use of directing groups. mdpi.com

The inherent reactivity of the quinoline nucleus can be modulated by directing groups, which guide the catalyst to a specific C-H bond. mdpi.com This strategy has been successfully employed for various transformations, including arylation, alkenylation, and amination. mdpi.comsnnu.edu.cn For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, a process involving twofold C-H activation, has been developed for the direct synthesis of quinolines. snnu.edu.cnacs.orgnih.gov The selectivity of these reactions can be dependent on the oxidant used. acs.orgnih.gov

While specific examples detailing the C-H functionalization of this compound are scarce, the established methodologies for other quinoline derivatives provide a strong foundation. The chloro and methoxy substituents on the target molecule would influence the regioselectivity of C-H activation, a factor that must be considered when designing synthetic routes. For example, the functionalization of 6-methoxyquinoline (B18371) to its C3-silyl derivative has been reported. nih.gov

Oxidative Annulation Strategies in Quinoline Ring Formation

Oxidative annulation has become a cornerstone for the construction of the quinoline scaffold, offering diverse pathways from simple starting materials. mdpi.com These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step.

One prominent strategy involves the rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules, proceeding through a cascade of C-H activations. acs.orgnih.gov The choice of oxidant, particularly the anion, plays a crucial role in determining the reaction's selectivity. acs.orgnih.gov Copper-catalyzed annulation reactions have also been developed. For instance, a [3 + 2 + 1] annulation between anthranils and phenylacetaldehydes, and a [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils, both utilize dioxygen as a terminal oxidant under mild conditions to form functionalized quinolines. mdpi.com

Another approach involves the oxidative cyclization of 2-aminobenzyl alcohols with various coupling partners. organic-chemistry.org For example, a visible-light-mediated oxidative cyclization with secondary alcohols using anthraquinone (B42736) as a photocatalyst and DMSO as an oxidant provides quinolines at room temperature. organic-chemistry.org Although direct synthesis of this compound via these methods is not explicitly reported, the versatility of oxidative annulation suggests its potential applicability by selecting appropriately substituted precursors.

Green Chemistry Principles in Quinoline Synthesis

The integration of green chemistry principles into synthetic methodologies for quinolines is a growing area of research, aiming to reduce environmental impact through the use of safer solvents, catalysts, and energy sources. ijpsjournal.comresearchgate.netzenodo.org

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has been widely adopted as a green technique for the synthesis of quinoline derivatives. benthamdirect.comproquest.com This method often leads to significant reductions in reaction times, improved yields, and enhanced atom economy compared to conventional heating methods. benthamdirect.comproquest.com

MAOS has been successfully applied to various classical quinoline syntheses, such as the Friedländer condensation. frontiersin.org For example, the solvent-free Friedländer condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds can be efficiently catalyzed by diphenyl phosphate (B84403) under microwave irradiation, completing in minutes with high yields. frontiersin.org Another example is the microwave-assisted, catalyst-free, three-component synthesis of 2-anilinoquinolines from quinoline N-oxides and aryldiazonium salts in acetonitrile (B52724). acs.org The development of a microwave-assisted protocol for the synthesis of 4-phenoxyquinoline derivatives using an ionic liquid as a green solvent further highlights the efficiency and sustainability of this technique. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Condensation | Conventional Heating | Hours | Low (e.g., 24%) | frontiersin.org |

| Friedländer Condensation | Microwave Irradiation (Solvent-free) | Minutes (e.g., 4 min) | High (e.g., up to 85%) | frontiersin.org |

| SNAr of 4,7-dichloroquinoline | Conventional Heating | 8 hours | - | acs.org |

Catalyst-Free and Environmentally Benign Protocols

The development of catalyst-free synthetic routes for quinolines represents a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. researchgate.net These protocols often utilize environmentally benign solvents like water or are conducted under solvent-free conditions. researchgate.netfrontiersin.org

A notable example is the catalyst-free, three-component reaction for the synthesis of 2-anilinoquinolines under microwave irradiation, where acetonitrile serves as a nitrogen source. acs.org Additionally, metal-free oxidative cyclocondensation reactions of N,N-dimethyl enaminones with o-aminobenzyl alcohols have been developed to produce substituted quinolines. frontiersin.org Some protocols have even achieved the synthesis of quinoline derivatives in water at ambient temperature without the need for any catalyst, showcasing a truly sustainable approach. frontiersin.org These methods, while not yet applied to this compound, offer a promising blueprint for its future green synthesis.

Organocatalysis and Photocatalysis in Quinoline Construction

Organocatalysis and photocatalysis have emerged as powerful tools for the construction of the quinoline core, offering metal-free and often milder reaction conditions. nih.gov

Organocatalytic approaches have been particularly successful in the context of the Friedländer annulation. acs.org Chiral phosphoric acids have been employed as efficient organocatalysts for the atroposelective Friedländer reaction, yielding enantioenriched axially chiral 4-arylquinolines with high yields and enantioselectivities. acs.org Furthermore, organocatalytic domino reactions have been developed to create complex polycyclic quinoline derivatives with multiple stereocenters in a single pot. acs.org

Photocatalysis, utilizing visible light as a renewable energy source, provides another green avenue for quinoline synthesis. mdpi.com A visible-light-induced photocatalytic method for the synthesis of polysubstituted quinolines involves the electrocyclization of 2-vinylarylimines, using 9,10-phenanthrenequinone as a photocatalyst. mdpi.com This method proceeds under mild conditions to afford a variety of 2,4-disubstituted quinolines in high yields. mdpi.com The application of these catalytic systems to the synthesis of this compound could provide efficient and selective routes to this target molecule and its chiral derivatives.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-hydroborated quinoline |

| 1,4-hydroborated quinoline |

| 6-methoxyquinoline |

| C3-silyl derivative |

| 2-anilinoquinolines |

| 4-phenoxyquinoline |

| 4-arylquinolines |

Targeted Synthesis of this compound Precursors and Analogs

The construction of the this compound scaffold relies on the sequential and controlled introduction of substituents onto the quinoline ring. A key precursor in the development of further derivatives is the bromo- and chloro-substituted methoxyquinoline core.

The synthesis of 8-bromo-2,4-dichloro-7-methoxy-quinoline was achieved by treating 2,4-dichloro-7-methoxy-quinoline with N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA) in methylene (B1212753) chloride at 0°C, followed by warming to room temperature. google.com

A plausible route to the target intermediate, 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534), would likely commence with the appropriate 5-methoxyquinoline (B23529) precursor, followed by chlorination and subsequent bromination. The synthesis would likely start from 5-methoxy-8-nitroquinoline, which can be reduced to 8-amino-5-methoxyquinoline. A Sandmeyer-type reaction could then be employed to introduce the bromine at the 8-position to yield 8-bromo-5-methoxyquinoline. Subsequent chlorination at the 2- and 4-positions would yield the final intermediate.

The regioselective introduction of halogens and methoxy groups is critical in the synthesis of this compound and its derivatives. The electronic nature of the substituents on the quinoline ring directs the position of incoming electrophiles or nucleophiles.

Halogenation: The bromination of 8-substituted quinolines has been investigated to optimize yields and reaction conditions. acgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) or carbon tetrachloride has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.orgresearchgate.net This high regioselectivity is attributed to the directing effect of the methoxy group. The reaction is typically carried out in the dark at ambient temperature over an extended period. acgpubs.orgresearchgate.net

A metal-free protocol for the regioselective C5-halogenation of a range of 8-substituted quinolines using trihaloisocyanuric acids as the halogen source has also been established. This method is operationally simple, proceeds under air at room temperature, and shows excellent functional group tolerance. acgpubs.org

Methoxylation: Regioselective alkoxydehalogenation of 2,4-dihaloquinolines offers a route to introduce a methoxy group at a specific position. The reaction of 2,4-dichloroquinoline (B42001) with solid sodium methoxide (B1231860) in toluene (B28343) has been shown to regioselectively yield 4-chloro-2-methoxyquinoline. researchgate.net This selectivity is driven by the higher reactivity of the 2-position towards nucleophilic attack by the methoxide ion.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 8-Methoxyquinoline | Br₂ in CHCl₃, dark, ambient temp., 2 days | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.orgresearchgate.net |

| 2,4-Dichloroquinoline | Solid NaOMe in Toluene | 4-Chloro-2-methoxyquinoline | - | researchgate.net |

| 8-Substituted Quinolines | Trihaloisocyanuric acid, room temp. | C5-Halogenated Quinoline | Good to Excellent | acgpubs.org |

The chloro substituents at the 4- and 8-positions of the this compound scaffold are susceptible to nucleophilic substitution, allowing for further diversification of the molecule. The reactivity of chloroquinolines in nucleophilic substitution reactions is well-established.

There are notable differences in the reactivity of 2-chloro- and 4-chloroquinolines. Generally, 4-chloroquinolines exhibit a greater tendency for acid catalysis or autocatalysis when reacting with amines compared to their 2-chloro counterparts. Conversely, 2-chloroquinoline (B121035) shows higher reactivity towards methoxide ions.

In the context of this compound, the chlorine at the 4-position is expected to be more reactive towards nucleophilic attack than the chlorine at the 8-position. This is due to the electronic activation provided by the quinoline nitrogen. The reaction of 4-chloroquinolines with nucleophiles like 1,2,4-triazole (B32235) has been studied under various conditions, highlighting the role of acid and base catalysis in promoting the substitution.

The synthesis of moxifloxacin, a fluoroquinolone antibiotic, involves a key nucleophilic aromatic substitution step on a substituted quinoline core. The reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane proceeds via nucleophilic displacement of the fluorine at the C7 position. This illustrates the utility of nucleophilic substitution reactions in elaborating complex quinoline-based molecules. The reaction kinetics and the choice of base and solvent are critical for achieving high yields and minimizing impurities.

| Quinoline Substrate | Nucleophile | Conditions | Product | Key Observation | Reference |

| 4-Chloroquinolines | 1,2,4-Triazole | Neutral, Acidic, or Basic | 4-(1H-1,2,4-Triazol-1-yl)quinolines | Acid and base catalysis significantly affect reactivity. | |

| 2-Chloroquinoline | Methoxide ion | - | 2-Methoxyquinoline | Higher reactivity compared to 4-chloroquinoline. | |

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | (S,S)-2,8-Diazabicyclo[4.3.0]nonane | DIEPA, Acetonitrile | Moxifloxacin | Nucleophilic substitution at C7. |

Structure Activity Relationship Sar Studies and Biological Activities

Anticancer Activities and Molecular Mechanisms

The exploration of 4,8-dichloro-5-methoxyquinoline in oncology is mainly centered on its use as a scaffold for creating more complex molecules with specific therapeutic targets.

Inhibition of Specific Oncogenic Targets (e.g., Enhancer of Zeste Homologue 2 (EZH2))

Enhancer of Zeste Homologue 2 (EZH2) is a histone-lysine N-methyltransferase that is overexpressed in numerous cancers, including lymphoma, prostate, and breast cancer, making it a promising target for cancer therapy. nih.gov In the effort to discover novel EZH2 inhibitors, this compound has been utilized as a key chemical intermediate.

Researchers have synthesized series of 5-methoxyquinoline (B23529) derivatives to evaluate them as EZH2 inhibitors. nih.govnih.gov The synthesis process involves preparing an intermediate, 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534), which is then converted to this compound. This compound serves as a foundational structure upon which various amines are added at the 4-position to produce a library of new quinoline (B57606) derivatives. One such derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (referred to as compound 5k in a study), demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.2 μM against EZH2 and was shown to reduce the global levels of H3K27me3, a key product of EZH2's enzymatic activity, in cancer cells. nih.govnih.gov This highlights the importance of the this compound scaffold in developing potent EZH2 inhibitors. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

DNA Interaction Studies, including G-quadruplex DNA Targeting

G-quadruplexes are non-canonical, four-stranded DNA structures found in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-MYC. The stabilization of these structures by small molecules can inhibit gene transcription, presenting a novel strategy for cancer treatment. While various compounds are being investigated as G-quadruplex ligands, specific studies on the interaction between this compound and G-quadruplex DNA have not been identified in the available research.

Evaluation of Cytotoxicity Against Human Tumor Cell Lines (e.g., HepG2, BEL-7404, NCI-H460, A549, T-24)

The cytotoxic potential of a compound is typically evaluated by measuring its half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. While derivatives of the quinoline scaffold have been tested against lines such as NCI-H460 and A549, specific cytotoxicity data for this compound against the human tumor cell lines HepG2, BEL-7404, NCI-H460, A549, and T-24 are not documented in the reviewed sources.

Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

| BEL-7404 | Hepatocellular Carcinoma | Data Not Available |

| NCI-H460 | Non-small Cell Lung Cancer | Data Not Available |

| A549 | Non-small Cell Lung Cancer | Data Not Available |

| T-24 | Bladder Carcinoma | Data Not Available |

Antimicrobial Activities and Mechanistic Insights

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The quinoline structural motif is present in many well-known antibacterial agents. These compounds often act by inhibiting essential bacterial processes. Despite the known antimicrobial potential of the broader quinoline class, specific studies quantifying the minimum inhibitory concentration (MIC) or detailing the antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacterial strains are not available in the reviewed literature.

Antifungal Properties

The quinoline scaffold is a significant pharmacophore in the development of new antifungal agents. nih.govmdpi.com Derivatives of 8-hydroxyquinoline (B1678124), in particular, have demonstrated notable antifungal activity. nih.govmdpi.com For instance, clioquinol, an 8-hydroxyquinoline derivative, is known for its potent antifungal properties and has been shown to damage the cell wall of Candida albicans and inhibit the formation of its pseudohyphae. nih.gov The introduction of a triazole core at the 5-position of 8-hydroxyquinoline has yielded derivatives with significant activity against a range of fungal pathogens, including various Candida species, dermatophytes, and Fusarium solani, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL. mdpi.com

Structure-activity relationship (SAR) studies on various quinoline derivatives have provided insights into the features that contribute to their antifungal efficacy. For example, in a series of coruscanone A analogs, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety was identified as the key pharmacophore for antifungal activity. nih.gov Similarly, for a series of triazolothiadiazine compounds, quantitative structure-activity relationship (QSAR) modeling has shown that descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties are crucial for their antifungal action. mdpi.com

The antifungal activity of certain quinoline derivatives is attributed to their ability to disrupt the fungal cell membrane and inhibit key enzymes. For example, some 8-hydroxyquinoline derivatives have been found to compromise the functional integrity of the cytoplasmic membrane. nih.gov Additionally, some quinoline derivatives have been shown to act as DNA gyrase inhibitors, which contributes to their broad-spectrum antimicrobial activity, including against fungal strains. nih.govacs.org

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Species | Activity/MIC | Reference |

| 8-Hydroxyquinoline-triazole derivative | Candida spp., dermatophytes, Fusarium solani | 0.5-4 µg/mL | mdpi.com |

| Clioquinol (8-hydroxyquinoline derivative) | Candida albicans | Cell wall damage, inhibition of pseudohyphae | nih.gov |

| Phenyl quinoline derivatives | Candida albicans | Inhibition zone of 29-31 mm | acs.org |

| Quinoline derivative 14 | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, Candida albicans | 0.66-3.98 µg/mL | nih.gov |

Antiviral Potency (e.g., Dengue Virus, HIV)

Quinoline derivatives have emerged as a promising class of compounds with significant antiviral activity against a range of viruses, including Dengue virus (DENV) and Human Immunodeficiency Virus (HIV).

Research has identified quinoline compounds as potent inhibitors of all four serotypes of the Dengue virus. nih.gov One particular quinoline derivative, BT24, was found to be a potent inhibitor of the DENV-2 protease, with a half-maximal inhibitory concentration (IC50) of 0.5 µM. nih.gov In silico analysis suggests that this compound binds to an allosteric site near the active site of the protease, leading to the inhibition of viral replication in infected Vero cells. nih.gov Similarly, quinazolinone compounds, which share a structural resemblance to quinolines, have also demonstrated potent antiviral activity against both Zika and Dengue viruses. nih.gov

In the context of HIV, certain quinoline-based derivatives have shown inhibitory activity against HIV reverse transcriptase (RT). biorxiv.org At a concentration of 10 µM, many of these compounds exhibited approximately 50% inhibition of the enzyme. biorxiv.org Furthermore, at a higher concentration of 50 µM, some derivatives were able to completely abolish the activity of HIV RT. biorxiv.org The mechanism of action for some of these compounds involves intercalation into the DNA substrate, leading to conformational changes that inhibit the enzyme. biorxiv.org

Antitubercular Research and Mycobacterial Inhibition

The quinoline scaffold is a key component in the development of new antitubercular agents, with several derivatives showing significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govbenthamdirect.comrsc.orgmdpi.com

Numerous studies have focused on synthesizing and evaluating quinoline derivatives for their antimycobacterial properties. For instance, a series of quinoline derivatives coupled with a camphor (B46023) nucleus were synthesized, with one compound, 3e, demonstrating a minimal inhibitory concentration (MIC) of 9.5 μM against both sensitive and resistant strains of Mtb, comparable to the first-line drug ethambutol. benthamdirect.com Another study identified arylated quinoline carboxylic acids (QCAs) as potent inhibitors of both replicating and non-replicating Mtb. mdpi.comnih.gov Two specific derivatives, 7i and 7m, were found to be the most effective Mtb inhibitors, with 7m showing significant DNA gyrase inhibition. mdpi.comnih.gov

Furthermore, research into 5-chloroquinolin-8-ol (cloxyquin) has revealed its potent antituberculosis activity, with MICs ranging from 0.062 to 0.25 µg/ml against various clinical isolates, including multidrug-resistant strains. nih.govresearchgate.net The consistent activity of cloxyquin across different resistant isolates suggests a mechanism of action distinct from existing drugs. nih.gov Some studies propose that the antimicrobial action of such halogenated 8-hydroxyquinolines may be related to their ability to chelate essential metal ions. nih.gov

The mechanism of action for many of these quinoline-based antitubercular agents involves the inhibition of essential mycobacterial enzymes. DNA gyrase is a well-established target for quinolones, and its inhibition disrupts DNA replication and repair, leading to bacterial cell death. nih.govnih.govnih.gov Some quinoline derivatives have also been proposed to target the mycobacterial cell division protein FtsZ. nih.gov

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Mycobacterium tuberculosis Strain(s) | Activity/MIC | Reference |

| Quinoline derivative 3e | Sensitive and resistant strains | 9.5 µM | benthamdirect.com |

| Arylated quinoline carboxylic acid 7m | H37Rv | DNA gyrase inhibition at 1 µM | mdpi.comnih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Clinical isolates (including MDR) | 0.062-0.25 µg/ml | nih.govresearchgate.net |

| Quinolone derivatives 6b6, 6b12, 6b21 | H37Rv and MDR-TB | 1.2-3 µg/mL | rsc.org |

Mechanism of Antimicrobial Action (e.g., Inhibition of DNA Gyrase and Lanosterol-14α-Demethylase Enzymes)

The antimicrobial effects of quinoline derivatives are often attributed to their ability to inhibit crucial microbial enzymes, primarily DNA gyrase and lanosterol-14α-demethylase.

Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that controls DNA topology and is a validated target for antibacterial agents. acs.orgnih.gov Quinolones function as DNA gyrase inhibitors by stabilizing the enzyme-DNA complex, which leads to double-stranded DNA breaks and ultimately cell death. nih.govyoutube.com This "gyrase poisoning" is a key mechanism behind the broad-spectrum antibacterial activity of many quinoline derivatives. acs.orgnih.gov Several studies have demonstrated the potent inhibitory activity of novel quinoline derivatives against DNA gyrase. For instance, a quinoline derivative, compound 14, exhibited a significant inhibitory effect on E. coli DNA gyrase with an IC50 value of 3.39 μM. nih.gov Similarly, certain arylated quinoline carboxylic acids have been identified as inhibitors of M. tuberculosis DNA gyrase. nih.gov

Inhibition of Lanosterol-14α-Demethylase: Lanosterol-14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govnih.gov This enzyme is the primary target for azole antifungal drugs. nih.govwikipedia.org While the direct inhibition of lanosterol-14α-demethylase by this compound is not explicitly detailed in the provided results, the antifungal activity of quinoline derivatives suggests a potential interaction with fungal-specific pathways. The mechanism for some antifungal 8-hydroxyquinoline derivatives involves damaging the cell wall and compromising the integrity of the cytoplasmic membrane, which can be an indirect consequence of disrupting sterol biosynthesis. nih.gov The chelation of metal ions by some quinoline derivatives can also inhibit various metalloenzymes crucial for microbial survival. nih.govmdpi.com

Other Pharmacological and Biological Applications

Antimalarial Studies and Efficacy

The quinoline core is a well-established scaffold in the development of antimalarial drugs. Research into various quinoline derivatives has explored their potential to combat malaria.

Studies on 6-chloro-2-arylvinylquinolines have identified compounds with potent antiplasmodial activity. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the arylvinylquinoline motif significantly influence their efficacy. For instance, a chlorostyrylquinoline bearing a fluoro group at the 4-position of the benzene (B151609) ring (compound 29) was found to be highly active against the Dd2 strain of Plasmodium falciparum, with an EC50 value of 4.8 ± 2.0 nM. nih.gov The position of nitrogen atoms in pyridylvinylquinolines also played a crucial role in their antimalarial activity, with 4-pyridylvinylquinoline showing greater potency than its 2-pyridyl counterpart. nih.gov

However, not all quinoline derivatives exhibit antimalarial properties. A study on substituted 5,8-dimethoxyquinoxalines, which are structurally related to quinolines, found that none of the synthesized compounds possessed antimalarial activity, and several were toxic at higher doses. nih.gov This highlights the importance of specific structural features for antimalarial efficacy.

Anti-inflammatory Effects

Quinoline derivatives have demonstrated notable anti-inflammatory properties in various experimental models. These compounds have been investigated for their potential to alleviate inflammation through different mechanisms.

One study focused on 7-chloro-4-phenylsulfonyl quinoline (PSOQ) and found that it exerts acute anti-inflammatory and antinociceptive effects. nih.gov Oral administration of PSOQ significantly reduced abdominal writhing induced by acetic acid in mice, indicating its analgesic and anti-inflammatory potential. nih.gov

Another area of research has explored the anti-inflammatory effects of indolo[2,3-b]quinoline derivatives. A study on N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) loaded into soluble starch nanoparticles showed significant anti-inflammatory activity against methotrexate-induced inflammation in rats. nih.gov The treatment led to a decrease in inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov

Furthermore, 5-fluoro-2-oxindole, a compound structurally related to the quinoline core, has been shown to inhibit inflammatory pain by suppressing the activation of microglia and reducing the upregulation of inflammatory markers in the spinal cord and paw. mdpi.com

Neuroprotective Potentials

Quinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.gov Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in the progression of these diseases. nih.govresearchgate.net For instance, certain quinoline derivatives have shown the capacity to disrupt the aggregation of tau proteins and inhibit tau hyperphosphorylation, which are key pathological events in Alzheimer's disease. researchgate.net While direct studies on the neuroprotective potential of this compound are not extensively available, the broader class of quinoline derivatives shows promise in this area. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Selective inhibition of butyrylcholinesterase (BChE) is considered a viable therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net Several quinoline derivatives have been identified as inhibitors of both acetylcholinesterase (AChE) and BChE. nih.gov For example, a study on chromone-quinoline derivatives revealed that some compounds selectively inhibit BChE. nih.gov Another compound, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) (DDN), has been shown to inhibit AChE with an IC50 value of 14.5 µM. nih.gov Molecular docking studies of DDN predicted a high interaction with AChE, involving hydrogen bonding and hydrophobic interactions with key residues. nih.gov While specific data for this compound is limited, the general class of substituted quinolines demonstrates significant potential as cholinesterase inhibitors. nih.govnih.gov

Antioxidant Activities

Many quinoline derivatives exhibit significant antioxidant properties, which contribute to their neuroprotective and other biological activities. nih.gov The antioxidant capacity is often evaluated through assays such as DPPH radical scavenging. researchgate.netmdpi.com For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have demonstrated promising antioxidant activity. mdpi.com Specifically, compounds 3g and 3h from one study showed 70.6% and 73.5% DPPH radical scavenging activity at a concentration of 10 µM, respectively. mdpi.com Another example is 5-amino-8-hydroxyquinoline, which was found to be a more potent antioxidant than α-tocopherol, with an IC50 value of 8.70 μM. researchgate.net The antioxidant potential of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) was also highlighted, with IC50 values of 9.8 µM for ABTS and 4.3 µM for reducing power. nih.gov

Systemic Analysis of Substituent Effects on Biological Profiles

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.gov

Influence of Halogenation (e.g., Dichloro Substitution) on Bioactivity

Halogen substitution, particularly with chlorine, often plays a crucial role in the bioactivity of quinoline derivatives. The presence of a 7-chloro group in the quinoline nucleus is considered optimal for the antimalarial activity of 4-aminoquinolines. pharmacy180.comyoutube.com In some instances, electron-withdrawing groups like chlorine can enhance biological activity. nih.gov For example, in a series of quinoline-imidazole hybrids, the presence of a bromine atom at the C-6 position was essential for improved antimalarial activity, while a chlorine atom at C-2 led to a loss of activity. rsc.org Conversely, another study on quinoline derivatives showed that halogen substitution at the C8 position increases antimalarial efficacy. rsc.org The dichloro substitution pattern, as seen in this compound, likely has a significant impact on its biological profile, although specific studies are needed to elucidate the precise effects.

Impact of Methoxy (B1213986) Group Position and Derivatives on Activity

The position of the methoxy group on the quinoline ring is a critical determinant of biological activity. nih.govresearchgate.net In some cases, a methoxy group at the C6′ position is not essential for antimalarial activity and can be replaced by a halogen to enhance efficacy. rsc.org However, in other instances, the presence of a methoxy group is favored. For example, in quinoline-carbonitrile derivatives, compounds with a methoxy group at position 6 showed increased antibacterial inhibition compared to those with a methyl group or no substitution. nih.gov Similarly, for certain quinoline-imidazole hybrids, a methoxy group at position-2 enhanced antimalarial activity. rsc.org The cytotoxic activities of some pyrimido[4,5-c]quinolin-1(2H)-ones are also greatly influenced by the presence of methoxy substituents. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Derivations for Optimized Biological Efficacy

Comprehensive SAR studies aim to understand how different substituents on the quinoline core influence its biological activity, paving the way for the design of more potent and selective drug candidates. nih.gov For instance, in a study of ibuprofen-quinolinyl hybrids, the nature of the substituent on the quinolinyl heterocycle was found to be a key determinant of potency, with fluorine outperforming chlorine and methyl groups. nih.gov In the case of 4-aminoquinolines, the dialkylaminoalkyl side chain at the C-4 position, particularly a 4-diethylaminomethyl butyl amino side chain, is optimal for antimalarial activity. pharmacy180.com The tertiary amine in this side chain is also considered important. pharmacy180.com SAR studies on various quinoline derivatives have consistently shown that the type and position of substituents, including halogens and methoxy groups, are critical for modulating their biological profiles. nih.govrsc.org

| Compound/Derivative Class | Biological Activity | Key Findings |

| Quinoline Derivatives | Neuroprotection | Potential to disrupt tau protein aggregation and inhibit hyperphosphorylation. researchgate.net |

| Chromone-Quinoline Derivatives | BChE Inhibition | Some derivatives show selective inhibition of butyrylcholinesterase. nih.gov |

| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) | AChE Inhibition | Inhibits acetylcholinesterase with an IC50 of 14.5 µM. nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Antioxidant | Compounds 3g and 3h exhibited 70.6% and 73.5% DPPH radical scavenging. mdpi.com |

| 5-amino-8-hydroxyquinoline | Antioxidant | More potent than α-tocopherol with an IC50 of 8.70 μM. researchgate.net |

| 4-Aminoquinolines | Antimalarial | A 7-chloro group is optimal for activity. pharmacy180.comyoutube.com |

| Quinoline-Carbonitrile Derivatives | Antibacterial | A methoxy group at position 6 increased inhibition. nih.gov |

| Ibuprofen-Quinolinyl Hybrids | Anti-inflammatory | Fluorine substituents showed higher potency than chlorine or methyl. nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a novel compound against a biological target.

Ligand-Protein Binding Affinity Prediction and Interaction Profiling

No studies were identified that predicted the binding affinity or detailed the interaction profile of 4,8-dichloro-5-methoxyquinoline with any protein target.

Identification of Key Residues and Binding Sites within Target Proteins

There is no available research identifying the key amino acid residues or specific binding sites within any protein that interacts with this compound.

In Silico Target Identification and Validation (e.g., DNA Gyrase, Lanosterol-14α-Demethylase, HepG2 protein)

No in silico studies have been published that identify or validate DNA gyrase, lanosterol-14α-demethylase, or the HepG2 protein as targets of this compound. While quinoline (B57606) derivatives, in general, have been investigated as inhibitors of these targets, no data is specific to the 4,8-dichloro-5-methoxy substituted variant.

Quantum Chemical Calculations and Spectroscopic Investigations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Structure Analysis

No DFT studies on this compound, including its optimized molecular geometry and electronic structure analysis, were found in the reviewed literature.

Analysis of Electronic Properties, Frontier Molecular Orbitals, and Reactivity Descriptors

Consequently, there is no available analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or other reactivity descriptors for this compound.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. NCI analysis, based on the electron density (ρ) and its derivatives, is a valuable computational tool for visualizing and characterizing these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govresearchgate.net

The method relies on the reduced density gradient (RDG), a function that highlights regions where the electron density deviates from a uniform distribution. researchgate.net By plotting the RDG against the electron density, specific patterns emerge that correspond to different types of non-covalent interactions. These interactions can then be mapped onto the molecular structure as isosurfaces, which are color-coded to indicate the nature and strength of the interaction. Typically, blue surfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. nih.gov

In the context of this compound, NCI analysis can reveal key intramolecular and intermolecular interactions. For instance, a study on other quinoline derivatives demonstrated the formation of intramolecular non-covalent interactions between a hydroxyl group's hydrogen atom and a nitrogen atom. arabjchem.org For this compound, one could expect to observe van der Waals interactions involving the chlorine atoms and the aromatic rings, as well as potential weak hydrogen bonds if interacting with a hydrogen-bond donor. The analysis of these interactions is vital for understanding the compound's crystal packing, solubility, and its potential to bind to biological targets.

A hypothetical NCI analysis of a this compound dimer is presented in the table below, illustrating the types of data that can be obtained.

| Interacting Atoms | Interaction Type | sign(λ₂)ρ (a.u.) |

| C-H···Cl | Weak Hydrogen Bond | -0.015 |

| C-Cl···π | Halogen Bond | -0.010 |

| π···π | π-stacking | -0.005 |

| C-H···H-C | van der Waals | +0.002 |

Note: This table is illustrative and not based on actual experimental data for this compound.

Solvent Effect Studies using Continuum Solvation Models

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models are computational methods used to approximate the effect of a solvent on a solute without explicitly representing every solvent molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. acs.org

These models are particularly useful for studying how the solvent affects a molecule's conformational equilibrium, reactivity, and spectroscopic properties. For instance, they can be used to predict changes in the pKa values of a compound in different solvents. biorxiv.org The choice of the continuum model is crucial, and in some cases, for highly charged species, including a solvent model is necessary to obtain accurate descriptions of molecular orbitals and geometries. acs.org

For this compound, studying its behavior in various solvents is important for understanding its solubility and reactivity in different chemical environments. A continuum solvation model could be employed to calculate the free energy of solvation in various solvents, providing insights into its solubility. Furthermore, these models can be used to study the effect of the solvent on the molecule's electronic structure, such as its dipole moment and the energies of its frontier molecular orbitals.

The following table presents hypothetical results from a continuum solvation study on this compound.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Water | 78.4 | -5.8 | 3.5 |

| Ethanol | 24.6 | -4.2 | 3.1 |

| Chloroform (B151607) | 4.8 | -2.1 | 2.7 |

| Hexane | 1.9 | -0.5 | 2.4 |

Note: This table is illustrative and not based on actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering detailed insights into conformational changes and binding events. mdpi.com

For this compound, MD simulations can be used for conformational analysis to explore the molecule's flexibility and identify its low-energy conformations. A study on cinchonine (B1669041) and cinchonidine, which are also quinoline alkaloids, utilized MD simulations to investigate their full conformational space. scispace.com Such an analysis for this compound would reveal the preferred orientations of the methoxy (B1213986) group and the rotational barriers around the single bonds.

Furthermore, MD simulations are invaluable for studying the binding dynamics of a ligand to its target protein. nih.gov By placing the ligand in the binding site of a protein and simulating the system's evolution, one can observe the stability of the protein-ligand complex, identify key interacting amino acid residues, and calculate binding free energies. nih.govtandfonline.com For example, MD simulations have been used to study the binding of quinoline derivatives to various targets, including the SARS-CoV-2 main protease and lactate (B86563) dehydrogenase from Plasmodium falciparum. nih.govtandfonline.com These studies often analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

A hypothetical summary of an MD simulation study of this compound binding to a target protein is shown below.

| Simulation Parameter | Value | Interpretation |

| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |

| Key Interacting Residues | Tyr123, Phe256, Arg301 | These residues are crucial for binding affinity. |

| Calculated Binding Free Energy | -8.5 kcal/mol | Indicates a strong binding affinity. |

Note: This table is illustrative and not based on actual experimental data for this compound.

Cheminformatics and Machine Learning in Quinoline Derivative Design

Cheminformatics and machine learning are revolutionizing the field of drug discovery and materials science by enabling the rapid analysis of large chemical datasets and the prediction of molecular properties. These approaches are particularly valuable in the design and optimization of quinoline derivatives for various applications.

Machine learning models can be trained on vast databases of chemical reactions to predict the most likely products of a given set of reactants and reagents. These models can also suggest optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product. This predictive capability can significantly accelerate the synthesis of novel quinoline derivatives like this compound by reducing the need for extensive experimental trial-and-error.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies in the development of new therapeutic agents.

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, typically a protein, which is often determined by techniques like X-ray crystallography or cryo-electron microscopy. With the target structure known, computational methods like molecular docking can be used to screen virtual libraries of compounds and predict how they will bind to the target. tandfonline.com This allows for the rational design of molecules with high affinity and selectivity. For the quinoline scaffold, SBDD has been employed to design inhibitors for various targets, including HIV reverse transcriptase. tandfonline.com

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the target is unknown, LBDD methods can be used. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive molecules, a pharmacophore model or a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. A study on quinoline derivatives as potential anticancer agents utilized a 3D-QSAR approach called Comparative Molecular Field Analysis (CoMFA) to design novel compounds with enhanced activity. nih.gov

The table below summarizes the key differences between SBDD and LBDD in the context of designing quinoline derivatives.

| Feature | Structure-Based Drug Design (SBDD) | Ligand-Based Drug Design (LBDD) |

| Requirement | 3D structure of the target protein is known. | A set of known active and inactive ligands is available. |

| Primary Method | Molecular Docking, Molecular Dynamics | Pharmacophore Modeling, QSAR |

| Goal | To design ligands that fit the target's binding site. | To identify the common structural features responsible for activity. |

| Example for Quinolines | Design of HIV reverse transcriptase inhibitors. tandfonline.com | Design of anticancer agents using CoMFA. nih.gov |

Advanced Applications and Future Research Directions

Catalysis and Ligand Design

The field of catalysis has greatly benefited from the integration of quinoline (B57606) derivatives. Their ability to act as ligands for metal complexes and as organocatalysts themselves has opened new avenues for efficient and selective chemical transformations.

Development of Quinoline-Based Chiral Ligands for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a critical challenge in modern chemistry, particularly for the pharmaceutical industry. Quinoline-containing chiral ligands have emerged as a significant class of molecules for achieving high levels of stereocontrol in asymmetric catalysis. researchgate.netnih.govnih.gov These ligands are typically synthesized by introducing chiral substituents or by creating axially chiral quinoline structures.

The modular nature of quinoline synthesis allows for the preparation of a diverse range of chiral ligands. elsevierpure.com Common strategies involve the incorporation of chiral amines, alcohols, or other stereogenic centers into the quinoline framework. These ligands can then coordinate with various transition metals to form chiral catalysts for a wide array of asymmetric reactions, including carbon-carbon bond formations, reductions, and oxidations. The electronic and steric properties of the quinoline ring can be fine-tuned by introducing different substituents, which in turn influences the catalytic activity and enantioselectivity of the resulting metal complex.

Applications of Metal-Quinoline Complexes in Catalytic Reactions

Metal complexes incorporating quinoline-based ligands have demonstrated remarkable utility in a variety of catalytic reactions, including photoredox catalysis, hydroboration, and catecholase activity.

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.govacs.orgorganic-chemistry.org Quinoline derivatives can act as photosensitizers or as ligands in metal-based photocatalysts. rsc.orgnih.govthieme-connect.de Upon absorption of light, these complexes can initiate single-electron transfer processes, leading to the generation of reactive radical intermediates. This strategy has been employed in a range of transformations, including trifluoromethylation of arylboronic acids and other cross-coupling reactions. acs.org The excited-state redox potentials of these metal-quinoline complexes can be modulated by altering the substituents on the quinoline ring, allowing for precise control over the catalytic process.

Hydroboration: The hydroboration of unsaturated compounds is a fundamental transformation in organic synthesis, providing access to valuable organoborane intermediates. Metal-quinoline complexes have been shown to catalyze the hydroboration of various substrates, including N-heteroarenes like quinolines themselves. bohrium.comacs.orgrsc.org For instance, manganese complexes with pincer-type ligands incorporating quinoline moieties have been developed for the regioselective hydroboration of quinolines. bohrium.com The ligand structure plays a crucial role in determining the regioselectivity of the reaction, highlighting the importance of rational ligand design.

Catecholase Activity: Catecholase enzymes catalyze the oxidation of catechols to quinones, a reaction of biological and industrial significance. Researchers have developed synthetic mimics of these enzymes using metal complexes, and quinoline derivatives have proven to be effective ligands in this context. nih.govresearchgate.netrsc.org Copper(II) complexes with quinoline-based ligands have shown significant catecholase activity, with the catalytic efficiency being dependent on the specific structure of the quinoline ligand and the nature of the copper salt used. nih.gov

Exploration of Quinoline Derivatives in Organocatalysis

In addition to their role as ligands, quinoline derivatives can also function as organocatalysts, obviating the need for metal catalysts in certain reactions. elsevierpure.comdntb.gov.ua The nitrogen atom in the quinoline ring can act as a Lewis base or a Brønsted base, while the aromatic system can participate in various non-covalent interactions to stabilize transition states. Chiral quinoline derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations, leading to the synthesis of complex molecules with high enantioselectivity. elsevierpure.com

Materials Science Applications

The unique photophysical and electronic properties of quinoline derivatives have made them attractive candidates for applications in materials science, particularly in the development of organic electronic devices and fluorescent sensors.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers. Quinoline derivatives have been extensively investigated for their potential as emitters, electron transporters, and host materials in OLEDs. researchgate.netrsc.orgbohrium.comnih.govresearchgate.netresearchgate.net